Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone
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Overview
Description
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out in a mixture of solvents under mild conditions, resulting in the formation of the desired benzimidazole derivative . The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzimidazole derivatives .
Scientific Research Applications
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit the proliferation of cancer cells by interfering with their DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities.
Benzothiazole: Shares structural similarities and exhibits comparable antimicrobial and anticancer properties.
Uniqueness
Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which enhances its biological activity and selectivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C15H9N3OS |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
phenyl([1,2,4]thiadiazolo[4,5-a]benzimidazol-1-yl)methanone |
InChI |
InChI=1S/C15H9N3OS/c19-13(10-6-2-1-3-7-10)14-17-20-15-16-11-8-4-5-9-12(11)18(14)15/h1-9H |
InChI Key |
YWTNBGSRRHSFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NSC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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